Mixed-Ligand Zn(II) Complex Exhibits Antibacterial Activity Superior to Kanamycin-30
The mixed-ligand Zn(II) complex incorporating N-(4-methoxybenzylidene)isonicotinohydrazone as primary ligand (L1) and 1,10-phenanthroline as secondary ligand (L2) demonstrated zone of inhibition against Escherichia coli that exceeded that of the clinical reference antibiotic kanamycin-30 [1]. Among all tested compounds in this series (including Ni(II) and Cu(II) complexes), the Zn(II) mixed-ligand complex showed superior antibacterial performance against both E. coli and Pseudomonas sp., representing a clear differentiation point for researchers seeking metal complexes with kanamycin-surpassing gram-negative antibacterial activity [1].
| Evidence Dimension | Zone of inhibition (mm) against Escherichia coli |
|---|---|
| Target Compound Data | 24 mm (Zn(II) mixed-ligand complex of N-(4-methoxybenzylidene)isonicotinohydrazone) |
| Comparator Or Baseline | 22 mm (Kanamycin-30) |
| Quantified Difference | 2 mm greater zone of inhibition (9.1% larger diameter) |
| Conditions | Agar disc diffusion method; concentration not explicitly specified; E. coli gram-negative bacterial strain |
Why This Matters
This demonstrates that metal complexation of this specific hydrazone ligand yields antibacterial activity exceeding a first-line clinical antibiotic, a quantifiable performance benchmark not consistently achieved by complexes of other isoniazid-derived Schiff bases.
- [1] Ashrafuzzaman M, Camellia FK, Hossain MD, Shovon MGM, Rahman H, Hossain MT, et al. Mixed ligand complexes of Ni²⁺, Cu²⁺ and Zn²⁺ ions containing N-(4-methoxybenzylidene)isonicotinohydrazone Schiff base and 1,10-phenanthroline: synthesis, characterization, antimicrobial and antioxidant properties. Asian Journal of Chemical Sciences. 2023;13(4):1-15. View Source
